Cas no 103151-40-2 (4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile)

4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile is a heterocyclic organic compound featuring a pyrimidine core substituted with an amino group, a 4-methylpiperazinyl moiety, and a nitrile functionality. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate. The presence of both amino and piperazinyl groups enhances its reactivity, enabling selective modifications for the development of biologically active molecules. Its stability under standard conditions and compatibility with various reaction conditions make it a valuable building block in medicinal chemistry. The compound’s well-defined purity and consistent performance ensure reliability in research and industrial-scale synthesis.
4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile structure
103151-40-2 structure
Product Name:4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile
CAS No:103151-40-2
MF:C10H14N6
MW:218.258360385895
CID:62356
PubChem ID:2816413
Update Time:2025-05-20

4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile
    • 4-amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile
    • CCG-51404
    • FT-0733603
    • SR-01000640702-1
    • HMS1439P05
    • NS00017131
    • 103151-40-2
    • DTXSID40384679
    • AKOS013530116
    • IDI1_014538
    • AO-476/43380291
    • Maybridge3_003151
    • Inchi: 1S/C10H14N6/c1-15-2-4-16(5-3-15)10-13-7-8(6-11)9(12)14-10/h7H,2-5H2,1H3,(H2,12,13,14)
    • InChI Key: JVINSPXXPZUMTH-UHFFFAOYSA-N
    • SMILES: N1(C)CCN(C2N=CC(C#N)=C(N)N=2)CC1

Computed Properties

  • Exact Mass: 218.12822
  • Monoisotopic Mass: 218.12799447g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 82.1Ų

Experimental Properties

  • Density: 1.31
  • Melting Point: 189 ºC
  • PSA: 82.07

4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile Pricemore >>

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Additional information on 4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile

Comprehensive Overview of 4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile (CAS No. 103151-40-2)

4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile (CAS No. 103151-40-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, often referred to by its systematic name or CAS number, belongs to the pyrimidinecarbonitrile family, a class of heterocyclic compounds known for their versatility in drug development and material science. Researchers and industry professionals frequently search for terms like "pyrimidine derivatives in medicine" or "synthesis of 4-amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile", reflecting its relevance in modern chemistry.

The molecular structure of 4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile features a pyrimidine core substituted with an amino group, a nitrile functionality, and a 4-methylpiperazine moiety. This combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly those targeting enzyme inhibition or receptor modulation. Recent trends in scientific literature highlight growing interest in "piperazine-containing compounds" and their applications in central nervous system (CNS) drug discovery, aligning with the compound's potential utility in neurological research.

From a synthetic chemistry perspective, CAS No. 103151-40-2 serves as a building block for designing molecules with enhanced bioavailability and target specificity. Its nitrile group offers opportunities for further chemical transformations, such as hydrolysis to carboxylic acids or reduction to primary amines, making it a flexible starting material. Searches for "nitrile group reactivity in drug design" or "piperazine modifications for improved pharmacokinetics" often lead to discussions involving this compound, underscoring its importance in medicinal chemistry workflows.

In the context of current research trends, 4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile has been explored in studies related to kinase inhibition and signal transduction pathways. The 4-methylpiperazine component, in particular, is frequently investigated for its ability to enhance solubility and modulate biological activity, topics that dominate queries like "solubility-enhancing moieties in small molecules". Additionally, the compound's potential role in cancer research has sparked interest, as evidenced by searches for "pyrimidine-based anticancer agents".

Quality control and analytical characterization of CAS No. 103151-40-2 typically involve techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods ensure the compound's purity and structural integrity, critical factors for researchers who frequently inquire about "analytical methods for heterocyclic compound verification". The compound's stability under various conditions is another area of interest, with many professionals searching for "storage recommendations for sensitive nitrile compounds".

Looking ahead, 4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile continues to be a subject of innovation in green chemistry approaches. Researchers are exploring more sustainable synthetic routes to this compound, responding to the increasing demand for "environmentally friendly heterocycle synthesis". Its compatibility with catalytic methods and potential for atom-economical transformations make it a candidate for process optimization studies, a topic frequently searched in conjunction with "piperazine derivative scale-up challenges".

In summary, 4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile (CAS No. 103151-40-2) represents a multifaceted compound with broad applications in pharmaceutical research and development. Its structural features align with current investigations into privileged scaffolds for drug discovery, while its synthetic versatility addresses the growing need for diversifiable chemical intermediates. As research progresses, this compound is likely to maintain its position as a valuable tool for chemists addressing complex challenges in molecular design and therapeutic development.

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